molecular formula C8H6BrFO2 B3034359 4-Bromo-2-fluorophenyl acetate CAS No. 161424-78-8

4-Bromo-2-fluorophenyl acetate

Cat. No.: B3034359
CAS No.: 161424-78-8
M. Wt: 233.03 g/mol
InChI Key: UKOKLZNUIOTMJU-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorophenyl acetate: is an organic compound with the molecular formula C8H6BrFO2 . It is a derivative of phenyl acetate, where the phenyl ring is substituted with bromine and fluorine atoms at the 4 and 2 positions, respectively. This compound is used in various chemical syntheses and has applications in scientific research.

Mechanism of Action

Target of Action

It is known to be used in suzuki–miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with organoboron reagents and palladium (II) complexes .

Mode of Action

In the context of Suzuki–Miyaura coupling, 4-Bromo-2-fluorophenyl acetate likely undergoes oxidative addition with palladium, forming a new Pd–C bond . This is followed by transmetalation, where an organoboron group is transferred from boron to palladium . The exact mode of action of this compound may vary depending on the specific biochemical context.

Biochemical Pathways

Its use in suzuki–miyaura coupling suggests it may play a role in carbon–carbon bond formation . This could potentially influence a variety of biochemical pathways, particularly those involving the synthesis of complex organic molecules.

Result of Action

In the context of Suzuki–Miyaura coupling, it contributes to the formation of new carbon–carbon bonds . This could potentially have wide-ranging effects, depending on the specific molecules involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that this compound may be stable and effective under a variety of conditions.

Biochemical Analysis

Biochemical Properties

4-Bromo-2-fluorophenyl acetate plays a significant role in biochemical reactions, particularly as a substrate for various enzymes. It interacts with esterases and hydrolases, which catalyze the hydrolysis of the ester bond in the compound. This interaction results in the formation of 4-bromo-2-fluorophenol and acetic acid. The nature of these interactions is primarily based on the enzyme’s active site, which accommodates the substrate and facilitates the cleavage of the ester bond .

Cellular Effects

This compound affects various types of cells by influencing cellular processes such as cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression profiles. Additionally, the compound can alter cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active sites of esterases and hydrolases, leading to enzyme inhibition or activation. This binding interaction results in the hydrolysis of the ester bond, producing 4-bromo-2-fluorophenol and acetic acid. Furthermore, the compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate enzyme activity and cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with esterases and hydrolases. These enzymes catalyze the hydrolysis of the ester bond, leading to the formation of 4-bromo-2-fluorophenol and acetic acid. The compound can also affect metabolic flux by modulating the activity of other metabolic enzymes, thereby influencing the levels of metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution can influence its activity and function, as it may be preferentially localized to areas where its target enzymes are abundant .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The compound’s activity and function are closely linked to its localization, as it needs to be in proximity to its target enzymes and biomolecules to be effective .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluorophenyl acetate typically involves the acetylation of 4-Bromo-2-fluorophenol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C for several hours to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 4-Bromo-2-fluorophenyl acetate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of 4-Bromo-2-fluorophenyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products:

    Substitution: Products include 4-substituted-2-fluorophenyl acetates.

    Oxidation: Products include 4-Bromo-2-fluoroquinones.

    Reduction: Products include 4-Bromo-2-fluorophenyl alcohol.

Scientific Research Applications

Chemistry: 4-Bromo-2-fluorophenyl acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the development of new materials and catalysts.

Biology: In biological research, this compound is used to study the effects of halogenated phenyl acetates on biological systems. It is also used in the synthesis of bioactive molecules.

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Comparison with Similar Compounds

  • 4-Bromo-2-chlorophenyl acetate
  • 4-Bromo-2-iodophenyl acetate
  • 4-Bromo-2-methylphenyl acetate

Comparison: Compared to its analogs, 4-Bromo-2-fluorophenyl acetate exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and biological activity. This makes this compound a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(4-bromo-2-fluorophenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOKLZNUIOTMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-2-fluorophenol (5 g, 30 mmol) and acetic anhydride (13.4 g, 130 mmol) in pyridine (10.6 ml, 130 mmol) was heated at 100° C. for 3 h and then brought to ambient temperature and poured into water. HCl (1 N and 6 N) was added and the solution was extracted with EtOAc. The combined organic phases were washed with sodium bicarbonate (saturated, 3×50 ml), dried (Na2SO4) and evaporated to dryness to give the title compound (5.8 g). MS m/z (rel. intensity, 70 eV) 233 (M+, 11), 232 (M+, 12), 191 (95), 190 (bp), 161 (8).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
water. HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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